molecular formula C36H70O4 B12711361 Dicetyl succinate CAS No. 4219-53-8

Dicetyl succinate

Cat. No.: B12711361
CAS No.: 4219-53-8
M. Wt: 566.9 g/mol
InChI Key: LMBSJQLSUSUWQR-UHFFFAOYSA-N
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Description

Dicetyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with cetyl alcohol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicetyl succinate is synthesized through the esterification of succinic acid with cetyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous reactors and distillation columns helps in the efficient separation of the product from the reaction mixture, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dicetyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and cetyl alcohol.

    Oxidation: Under oxidative conditions, this compound can be converted to succinic acid and other oxidation products.

    Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Succinic acid and cetyl alcohol.

    Oxidation: Succinic acid and other oxidation products.

    Reduction: Reduced esters and alcohols.

Scientific Research Applications

Dicetyl succinate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of dicetyl succinate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester bond in this compound can be hydrolyzed by esterases, releasing succinic acid and cetyl alcohol, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: An ester formed by the esterification of succinic acid with ethanol.

    Dimethyl succinate: An ester formed by the esterification of succinic acid with methanol.

    Diisobutyl succinate: An ester formed by the esterification of succinic acid with isobutyl alcohol.

Uniqueness

Dicetyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other succinate esters. This long chain makes it particularly useful in applications requiring hydrophobicity and stability, such as in cosmetics and lubricants.

Properties

CAS No.

4219-53-8

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

dihexadecyl butanedioate

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

LMBSJQLSUSUWQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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